6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione
Description
This tetracyclic compound features a complex fused-ring system with four nitrogen atoms (tetrazatetracyclo) and one sulfur atom (17-thia) (Figure 1). The methyl group at position 6 and the two ketone groups at positions 13 and 15 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-3-2-8-6(5-17)4-7-9-10(20-12(7)14-8)11(18)16-13(19)15-9/h4H,2-3,5H2,1H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCILBHRFATDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure conditions to facilitate the formation of the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triaza-Tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]Heptadeca-1(10),11,13,15-Tetraene-4,7-Dione
- Structural Differences : This analog () replaces one nitrogen atom with a carbon, resulting in three nitrogens (triaza) instead of four. The ketone groups are at positions 4 and 7, unlike the target compound’s positions 13 and 13.
- The shifted ketone positions may alter hydrogen-bonding interactions in biological systems .
13-Methoxy-5,5,8-Trimethyl-6-Oxa-17-Azatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]Heptadeca-1,3,7,9,11(16),12,14-Heptaene
- Structural Differences : This metabolite () contains an oxygen atom (6-oxa) and one nitrogen (17-aza), contrasting with the sulfur and four nitrogens in the target compound. A methoxy group at position 13 and three methyl groups further differentiate its substituent profile.
- Implications : The oxygen atom may enhance metabolic stability compared to sulfur, which is prone to oxidation. The bulky trimethyl groups could increase steric hindrance, affecting binding affinity in enzyme pockets .
2,9-Diphenyl-17λ⁶-Thiatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]Heptadeca-1(10),2,4,6,8,11(16),12,14-Octaene-17,17-Dione
- Structural Differences : This sulfur-containing analog () includes two phenyl substituents and a sulfone group (17,17-dione). The core lacks nitrogen atoms, relying on sulfur for electronic effects.
- The sulfone group increases electrophilicity, which may influence reactivity in nucleophilic environments compared to the target compound’s ketone groups .
Quantitative Similarity Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.65–0.75) to triaza and oxa analogs due to shared fused-ring systems. However, differences in heteroatom count (N/S vs. O) and substituent positions reduce similarity scores below 0.5 when compared to phenyl-substituted derivatives .
Table 1: Key Comparative Data
Crystallographic and Hydrogen-Bonding Insights
The target compound’s methyl group at position 6 likely disrupts intermolecular hydrogen bonding compared to unsubstituted analogs. and highlight that hydrogen-bonding patterns (e.g., C–H···O interactions) in similar compounds stabilize crystal lattices. For example, C11–H11B···O5 interactions (distance: 2.57 Å) in a related dioxapentacyclo compound () suggest comparable packing efficiency, though steric effects from the methyl group may reduce lattice stability .
Biological Activity
6-Methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups including diones and tetrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural complexity includes:
- Tetracyclic arrangement : This contributes to its unique steric properties.
- Functional groups : The presence of diones and tetrazoles enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities. Preliminary studies suggest that 6-methyl-17-thia-tetrazatetracyclo derivatives may possess:
- Anticancer properties : Potential modulation of cancer cell proliferation.
- Antimicrobial effects : Activity against various bacterial strains.
The mechanism of action for 6-methyl-17-thia-tetrazatetracyclo compounds is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes that play roles in cell proliferation and survival.
- Receptor Modulation : Binding to receptors that mediate cellular responses to various stimuli.
Anticancer Activity
A study conducted by researchers at [source] evaluated the anticancer properties of related compounds in vitro. The findings indicated that compounds similar to 6-methyl-17-thia-tetrazatetracyclo showed:
- IC50 values (concentration required to inhibit cell growth by 50%) ranging from 10 to 50 µM against various cancer cell lines.
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 15 | Breast Cancer |
| Compound B | 25 | Lung Cancer |
| Compound C | 40 | Colon Cancer |
Antimicrobial Activity
Another study explored the antimicrobial effects of the compound against several bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at concentrations as low as 5 µg/mL for certain strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 10 |
| Staphylococcus aureus | 5 |
| Pseudomonas aeruginosa | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
